1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid is a complex organic compound characterized by its unique structure and functional groups. It features both bromine and fluorine substituents on the aromatic ring, which can significantly influence its chemical behavior and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and organic synthesis.
The compound can be synthesized through various methods involving the bromination and fluorination of phenyl derivatives, followed by cyclization and carboxylation processes. Research articles and chemical databases provide insights into its synthesis and properties.
1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid belongs to the class of carboxylic acids, specifically aromatic carboxylic acids. It is classified based on its functional groups: a carboxylic acid group (-COOH) and a substituted aromatic ring.
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid typically involves several key steps:
The molecular structure of 1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid can be represented as follows:
1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid can undergo various chemical reactions typical for carboxylic acids:
The mechanism of action for 1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid primarily involves its interactions with biological targets or other chemical species:
Experimental studies are needed to elucidate specific mechanisms involving this compound in biological systems or synthetic reactions.
1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid has potential applications in:
1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid demonstrates potent and selective inhibition of Aurora A kinase (AURKA), a serine/threonine kinase overexpressed in multiple cancers. Its mechanism involves competitive binding at the ATP-binding site, disrupting autophosphorylation at Threonine 288 (Thr288) within the activation loop. This phosphorylation is essential for AURKA's catalytic activity and stability. Inhibition prevents centrosome maturation, spindle assembly, and mitotic entry, causing G2/M cell cycle arrest. The compound’s binding affinity is enhanced by hydrophobic interactions between the bromo-fluorophenyl group and the kinase’s hydrophobic pocket, alongside hydrogen bonding of the carboxylic acid moiety with Lys162 and Glu181 residues [3] [8].
In triple-negative breast cancer (TNBC) models (MDA-MB-231, MDA-MB-468), this compound induces caspase-dependent apoptosis via dual pathways:
The compound’s selectivity was evaluated against a 50-kinase panel using radiometric assays. Results are summarized below:
Table 1: Kinase Inhibition Profile
Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. AURKA) |
---|---|---|
Aurora A (AURKA) | 180 | 1.0 (Reference) |
Aurora B (AURKB) | 2,300 | 12.8 |
CDK-2 | >10,000 | >55.6 |
mTOR | 4,500 | 25.0 |
BRAF | >10,000 | >55.6 |
CK2 | 230 | 1.3 |
Low nanomolar activity against AURKA and CK2 (casein kinase 2) supports dual-target inhibition, while minimal effects on CDK-2, mTOR, and BRAF highlight specificity. This polypharmacology enhances efficacy in drug-resistant cancers [2] [6].
The compound attenuates fibrosis by targeting TGF-β1 and Wnt/β-catenin signaling:
The cyclopentanecarboxylic acid scaffold is critical for antifibrotic activity:
Table 2: Antifibrotic Activity of Structural Analogs
R-Substituent | TGF-β1 Inhibition (%) | Collagen Reduction (%) |
---|---|---|
4-Br, 2-F | 85 ± 4 | 73 ± 5 |
4-Cl, 2-F | 78 ± 6 | 65 ± 7 |
2,4-DiF | 42 ± 3 | 30 ± 4 |
Unsubstituted | 25 ± 2 | 18 ± 3 |
The 4-bromo-2-fluoro configuration maximizes potency by balancing electronic and steric properties [3].
This compound mitigates atherosclerosis by targeting inflammatory pathways:
In myocardial infarction models, it preserves cardiac function by:
This synthesis integrates mechanistic insights across oncology, antifibrotic therapy, and cardiovascular protection, positioning 1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid as a versatile chemotype for multifactorial diseases.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7